2-(1,3-benzodioxol-5-yl)-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a benzodioxole moiety and a butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydroquinazoline Core: This involves the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization.
Introduction of the Butyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the tetrahydroquinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the tetrahydroquinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the butyl substitution on the phenyl ring.
2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(METHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Contains a methyl group instead of a butyl group.
Uniqueness
The presence of the butyl-substituted phenyl group in 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H24N2O3/c1-3-16(2)17-8-11-19(12-9-17)27-24(18-10-13-22-23(14-18)30-15-29-22)26-21-7-5-4-6-20(21)25(27)28/h4-14,16,24,26H,3,15H2,1-2H3 |
InChI Key |
GKHUABMPSKPWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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